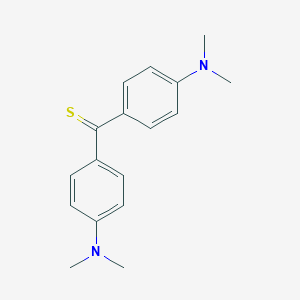

4,4'-Bis(dimethylamino)thiobenzophenone

Descripción general

Descripción

4,4’-Bis(dimethylamino)thiobenzophenone, also known as Michler’s thioketone, is an organic compound with the molecular formula C17H20N2S. It is a thioketone derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’-Bis(dimethylamino)thiobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4,4’-bis(dimethylamino)benzophenone with sulfur. The reaction is typically carried out in the presence of a solvent such as chloroform or ethanol, and the product is purified by recrystallization from hot ethanol or by trituration with chloroform followed by filtration and washing with hot ethanol .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(dimethylamino)thiobenzophenone may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioketone group undergoes oxidation to form sulfoxides or sulfones under controlled conditions .

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Hydrogen peroxide | Aqueous acidic medium | Sulfoxide derivative | Intermediate for functional materials |

| Peracids (e.g., mCPBA) | Dichloromethane, 0–5°C | Sulfone derivative | Stabilized intermediates for synthesis |

Key Research Findings :

- Oxidation with H₂O₂ at pH 3.5 produces a stable sulfoxide complex used in spectrophotometric metal detection .

- Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound .

Reduction Reactions

The thiocarbonyl group is reduced to thioethers or alkanes under reductive conditions .

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ (sodium borohydride) | Ethanol, reflux | Thioether (R-S-R') |

| LiAlH₄ (lithium aluminum hydride) | Dry THF, 0°C | Methane derivative (R-CH₂-R') |

Mechanistic Insight :

- NaBH₄ selectively reduces the thiocarbonyl group without affecting the dimethylamino substituents.

- LiAlH₄ induces complete reduction, converting the thioketone to a methylene group .

Silver(I)-Mediated Desulfurization-Condensation

TMK reacts with nucleophiles (e.g., active methylene compounds, anilines) in the presence of Ag(I) salts, forming olefins or imines .

| Nucleophile | Ag Salt | Product | Yield |

|---|---|---|---|

| Malononitrile | AgCF₃COO (trifluoroacetate) | 1,2-Dicyanoethylene derivative | 78% |

| Ethylene glycol | AgNO₃ | 1,3-Dioxolane | 65% |

| Aniline | Ag₂SO₄ | N-Substituted imine | 82% |

Notable Study :

- Reaction with malononitrile produces α,β-unsaturated nitriles via a desulfurization-condensation mechanism, confirmed by X-ray crystallography .

Photochemical Reactions

TMK acts as a photoinitiator in UV-induced polymerizations due to its strong absorption at 366 nm .

| Application | Conditions | Outcome |

|---|---|---|

| Polymerization of butadiene | UV light (λ = 366 nm), RT | 1,2-Divinylcyclobutane (85% yield) |

| Cross-linking of acrylates | Photoirradiation, initiator-free | High-density polymer networks |

Mechanism :

- TMK undergoes homolytic cleavage under UV light, generating thiyl radicals that initiate chain propagation .

Metal Complexation

TMK forms colored complexes with transition metals, enabling analytical applications .

| Metal Ion | Complex Color | λₘₐₓ (nm) | Detection Limit (ppb) |

|---|---|---|---|

| Hg²⁺ | Violet | 560 | 0.1 |

| Pd²⁺ | Red | 520 | 0.5 |

| Au³⁺ | Blue | 620 | 0.2 |

Research Highlights :

- Cloud-point extraction with Triton X-114 enhances Hg²⁺ detection sensitivity to 0.1 ppb .

- Simultaneous determination of Hg²⁺ and Pd²⁺ using partial least squares regression achieves 98% accuracy .

Reaction with Silicon Reagents

TMK reacts with silylating agents (e.g., L'Si) to form dearomatized products .

| Reagent | Conditions | Product | Key Observation |

|---|---|---|---|

| L'Si (silylene) | Toluene, RT | Dearomatized silacycle | Hydrogen migration to CS unit |

Computational Validation :

Substitution Reactions

The dimethylamino groups participate in nucleophilic substitutions under acidic conditions .

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiophenol | HCl, ethanol, reflux | 4,4'-Bis(phenylthio) derivative |

| Morpholine | H₂SO₄, CHCl₃, 40°C | N-Morpholinyl-substituted analog |

Comparison with Analogues

TMK’s reactivity differs significantly from oxygenated or selenium-containing analogs :

| Compound | Key Reaction | Reactivity Trend |

|---|---|---|

| 4,4'-Bis(dimethylamino)benzophenone | Slower oxidation kinetics | S > O in electron withdrawal |

| 4,4'-Bis(dimethylamino)selenobenzophenone | Faster photodegradation | Se > S in radical stability |

Aplicaciones Científicas De Investigación

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism : The presence of dimethylamino groups enhances the compound's ability to absorb ultraviolet (UV) light, making it an effective photoinitiator. Upon exposure to UV radiation, it can initiate polymerization processes, which are crucial in the production of various polymeric materials.

Applications :

- Photoresists in Microlithography : 4,4'-Bis(dimethylamino)thiobenzophenone is used in the formulation of photoresists for microfabrication processes. Its ability to generate radicals upon UV exposure is essential for creating fine patterns on substrates.

- Coatings and Adhesives : Its use extends to coatings that require rapid curing under UV light, enhancing the efficiency of production processes in industries like electronics and automotive.

Analytical Chemistry

Reagent for Metal Detection : The compound serves as a sensitive reagent in spectrophotometric methods for detecting various metals, particularly precious metals like gold and mercury.

Case Studies :

- Gold Determination : A study demonstrated that this compound could be adapted for routine spectrophotometric determination of gold in concentrations ranging from 0 to 50 µg. The method showed high confidence limits (±1.2 µg with ethanolic reagent) for accurate measurement .

- Mercury and Palladium Detection : It has also been utilized for simultaneous determination of mercury and palladium through complex formation at specific pH levels. This method is significant in environmental monitoring and industrial applications where these metals are present .

Synthesis of Novel Materials

The compound is explored for synthesizing new materials due to its reactive thioketone functional group. This property allows it to participate in various chemical reactions, leading to the development of innovative materials with tailored properties.

Applications :

- Polymer Synthesis : It plays a role in creating polymers that require controlled radical generation during synthesis, which is vital for producing materials with specific mechanical and thermal properties.

- Nanocomposites : Research indicates potential applications in developing nanocomposites where its photochemical properties can enhance the performance of the composite materials.

Biomedical Research

While primarily used in analytical chemistry and material science, there is burgeoning interest in its potential applications within biomedical research.

Potential Uses :

- Drug Delivery Systems : The ability to modify its structure may lead to advancements in drug delivery systems where controlled release mechanisms are necessary.

- Diagnostic Tools : Its reactive nature could be harnessed for developing diagnostic tools that require sensitive detection methods.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Polymer Chemistry | Photoinitiator for UV curing | Rapid curing and efficient production |

| Analytical Chemistry | Reagent for metal detection | High sensitivity and accuracy |

| Material Synthesis | Development of novel polymers | Tailored properties through controlled reactions |

| Biomedical Research | Potential use in drug delivery systems | Controlled release mechanisms |

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(dimethylamino)thiobenzophenone involves its interaction with metal ions. The compound forms complexes with metals such as mercury and palladium, which can be detected spectrophotometrically. The dimethylamino groups and the thioketone moiety play crucial roles in the complexation process, enhancing the compound’s sensitivity and selectivity for specific metal ions .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bis(dimethylamino)benzophenone:

4,4’-Bis(diethylamino)benzophenone: A derivative with diethylamino groups instead of dimethylamino groups.

4,4’-Dimethoxybenzophenone: A benzophenone derivative with methoxy groups instead of dimethylamino groups.

Uniqueness

4,4’-Bis(dimethylamino)thiobenzophenone is unique due to its thioketone group, which imparts distinct chemical and physical properties. This group enhances its ability to form complexes with metal ions, making it a valuable reagent in analytical chemistry .

Actividad Biológica

4,4'-Bis(dimethylamino)thiobenzophenone, commonly referred to as Thio-Michler's Ketone (TMK), is a compound with significant applications in analytical chemistry, particularly as a reagent for the spectrophotometric determination of various metals. This article explores its biological activity, potential toxicological effects, and applications in environmental and health sciences.

This compound has the molecular formula and a molar mass of 300.42 g/mol. It is characterized by its thiocarbonyl functional group, which contributes to its reactivity and utility as a spectrophotometric reagent.

Spectrophotometric Applications

TMK is primarily known for its role as a sensitive reagent in the detection of heavy metals such as gold, silver, mercury, and palladium. The compound forms colored complexes with these metals, allowing for their quantification through absorbance measurements. For instance, a study detailed a modified procedure utilizing TMK for the determination of gold with a detection range from 0 to 50 µg .

Table 1: Detection Limits for Various Metals Using TMK

| Metal | Detection Range (µg) | Methodology Details |

|---|---|---|

| Gold | 0 - 50 | Spectrophotometric analysis |

| Silver | Up to 50 | Similar spectrophotometric methods |

| Mercury | Up to 50 | Colorimetric detection |

| Palladium | Up to 50 | Colorimetric detection |

Toxicological Profile

While TMK is widely used in analytical applications, its safety profile remains an area of concern. The compound may cause skin and eye irritation upon contact and could be harmful if inhaled or ingested . However, specific data regarding chronic toxicity or carcinogenic effects are not well-documented. The lack of comprehensive toxicological studies necessitates cautious handling practices in laboratory settings.

Table 2: Toxicological Data Summary

| Effect Type | Observations |

|---|---|

| Acute Health Effects | Skin and eye irritation possible |

| Chronic Health Effects | No known chronic effects reported |

| Carcinogenic Effects | Not available |

| Mutagenic Effects | Not available |

Environmental Impact

A study highlighted the utility of TMK in environmental monitoring for heavy metal contamination in water sources. The compound's ability to form stable complexes with metal ions allows for effective monitoring of pollutants that pose risks to aquatic ecosystems and human health .

Clinical Relevance

Although primarily used in analytical chemistry, the potential implications of TMK's biological activity warrant further investigation. Its interaction with biological systems could provide insights into its safety profile and any possible therapeutic applications or risks associated with exposure.

Propiedades

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJUTFTRXYQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061633 | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Bis(dimethylamino)thiobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1226-46-6 | |

| Record name | 4,4′-Bis(dimethylamino)thiobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thio-michler's ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Michler's thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)thiobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S THIOKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27X4MS4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Michler's thione?

A1: Michler's thione has the molecular formula C17H20N2S and a molecular weight of 284.43 g/mol. []

Q2: What are the key spectroscopic features of Michler's thione?

A2: MT displays a characteristic absorption maximum (λmax) at 574 nm in its complexed form with mercury. [] In its uncomplexed form, it exhibits a strong absorption band in the visible region attributed to the n-π* transition of the thiocarbonyl group (C=S). []

Q3: How does the choice of solvent affect the photophysical properties of Michler's thione?

A3: The energy gap between the S2 and S1 excited states of MT, denoted as ΔE(S2-S1), decreases in polar solvents, affecting its fluorescence yield. [] Additionally, hydrogen bonding and interactions with protic solvents influence the lifetime of the S1 state. []

Q4: What is the significance of Michler's thione's interaction with cellulose?

A4: Studies indicate that MT binds to polar sites on cellulose, and its triplet state exhibits a wider distribution of decay constants on cellulose compared to β-cyclodextrin. This suggests multiple binding orientations and locations on the polysaccharide. []

Q5: How is Michler's thione employed in polymerization reactions?

A5: MT serves as a mediating agent in thioketone-mediated free radical polymerization (TKMP). It forms a stable radical adduct with propagating polymer chains, controlling the polymerization process. [, ]

Q6: How do different initiators influence Michler's thione-mediated polymerization?

A6: The use of different thermally decomposing initiators, such as 2,2′-azoisobutyronitrile (AIBN) and azobis(cyclohexanecarbonitrile), in TKMP leads to variations in the observed polymeric product spectrum. []

Q7: Have computational methods been employed to study Michler's thione?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the optimized structures of potential reaction products involving Michler's thione. []

Q8: What is the impact of structural modifications on Michler's thione's reactivity?

A8: Replacing the sulfur atom in Michler's ketone with selenium yields the corresponding selenoketone. This modification significantly alters the compound's reactivity, influencing its photophysical and chemical properties.

Q9: How does Michler's thione react with thioketones?

A9: Depending on the reaction conditions and the nature of the silylene employed, MT can undergo [1+2]-cycloaddition reactions with silylenes to form silathiacyclopropanes containing a three-membered SiCS ring. [, ]

Q10: What analytical techniques are employed to study Michler's thione and its reactions?

A10: Several techniques are utilized, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Ionization Mass Spectrometry (EIMS), elemental analysis, and single-crystal X-ray structural analysis. [, ] Electrospray ionization mass spectrometry has also been used to analyze polymeric products from TKMP. []

Q11: Can Michler's thione be used for metal detection?

A11: Yes, MT acts as a chromogenic reagent, forming colored complexes with various metal ions. This property is utilized in spectrophotometric methods for detecting metals like gold, palladium, and mercury. [, , , , ]

Q12: Is there information available regarding the environmental fate of Michler's thione?

A12: While specific details on its environmental degradation are limited in the provided research, the potential for photodegradation of MT coatings has been observed. [] This highlights the need for further investigation into its environmental impact and mitigation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.